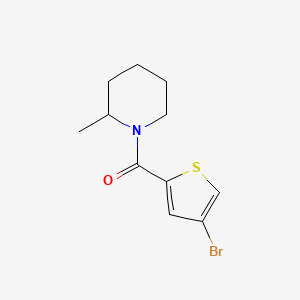
(4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanone is a complex organic compound featuring a brominated aromatic ring, a methoxy group, and a piperidine ring with a dimethylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanone typically involves multiple steps:
Bromination: The starting material, 3-methoxyphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield 4-bromo-3-methoxyphenol.
Formation of the Methanone: The brominated phenol is then reacted with a suitable acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine to form the methanone intermediate.
Piperidine Substitution: The final step involves the nucleophilic substitution of the methanone intermediate with 4-(dimethylamino)piperidine under basic conditions, often using a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products
Oxidation: 4-bromo-3-methoxybenzaldehyde or 4-bromo-3-methoxybenzoic acid.
Reduction: (4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, (4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanone serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is studied for its potential pharmacological properties. The piperidine ring is a common motif in many bioactive molecules, suggesting possible applications in developing new drugs for neurological disorders, pain management, and other therapeutic areas.
Industry
In the chemical industry, this compound can be used as a building block for the synthesis of dyes, polymers, and other specialty chemicals. Its reactivity and functional groups make it suitable for various industrial applications.
作用機序
The mechanism by which (4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity and selectivity towards specific molecular targets, influencing pathways involved in neurotransmission, inflammation, or cell signaling.
類似化合物との比較
Similar Compounds
- (4-Bromo-3-methoxyphenyl)(4-methylpiperidin-1-yl)methanone
- (4-Bromo-3-methoxyphenyl)(4-ethylpiperidin-1-yl)methanone
- (4-Bromo-3-methoxyphenyl)(4-phenylpiperidin-1-yl)methanone
Uniqueness
Compared to its analogs, (4-Bromo-3-methoxyphenyl)(4-(dimethylamino)piperidin-1-yl)methanone is unique due to the presence of the dimethylamino group on the piperidine ring. This structural feature can significantly influence its pharmacokinetic properties, such as solubility, permeability, and metabolic stability, potentially enhancing its efficacy and safety profile in therapeutic applications.
特性
IUPAC Name |
(4-bromo-3-methoxyphenyl)-[4-(dimethylamino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-17(2)12-6-8-18(9-7-12)15(19)11-4-5-13(16)14(10-11)20-3/h4-5,10,12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKDCRSGOIYELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-9-phenanthrenyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234268.png)








